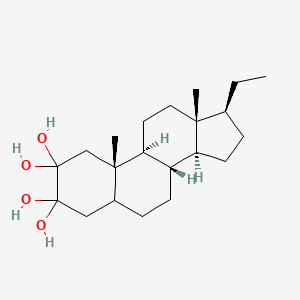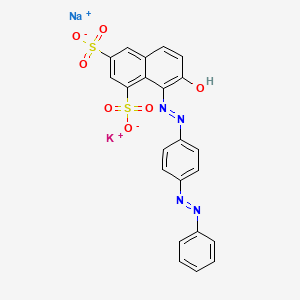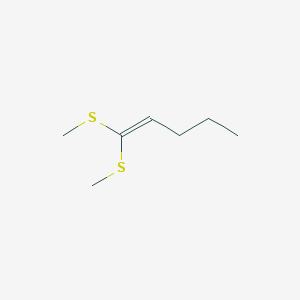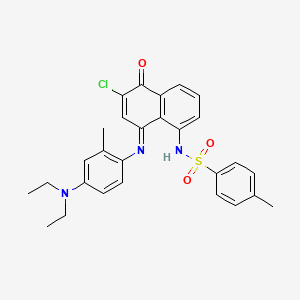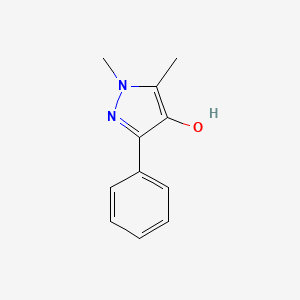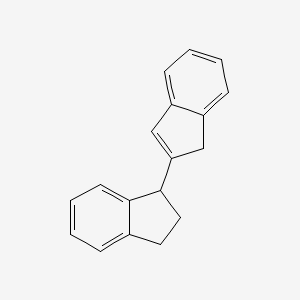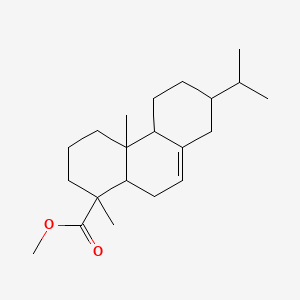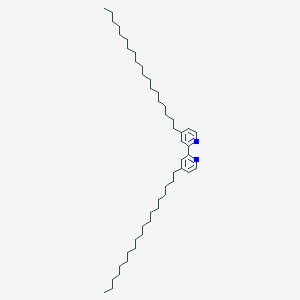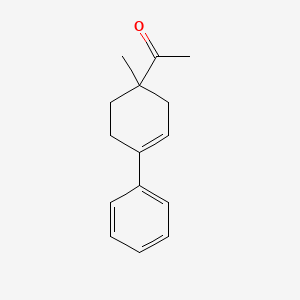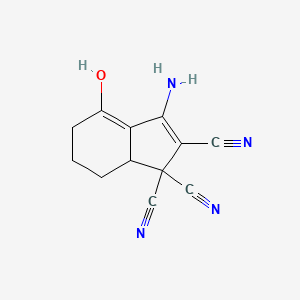![molecular formula C13H19NO3 B14473445 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate CAS No. 65578-04-3](/img/structure/B14473445.png)
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate is a chemical compound with the molecular formula C13H19NO3 . It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
The synthesis of 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often in the presence of an acid or base catalyst.
Applications De Recherche Scientifique
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate has various applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it may undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, which influence their physical and chemical properties. For example, ethyl acetate has a lower boiling point and is more volatile compared to this compound . The unique structure of this compound makes it suitable for specific applications where other esters may not be as effective .
Propriétés
Numéro CAS |
65578-04-3 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
5-[(1S,2R)-2-cyano-5-oxocyclopentyl]pentyl acetate |
InChI |
InChI=1S/C13H19NO3/c1-10(15)17-8-4-2-3-5-12-11(9-14)6-7-13(12)16/h11-12H,2-8H2,1H3/t11-,12-/m0/s1 |
Clé InChI |
LCXQKNUQKLYRGG-RYUDHWBXSA-N |
SMILES isomérique |
CC(=O)OCCCCC[C@H]1[C@@H](CCC1=O)C#N |
SMILES canonique |
CC(=O)OCCCCCC1C(CCC1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
